Drosocin

Antimicrobial Peptides Glycobiology In Vitro Assays

Drosocin (CAS 149924-99-2) is a synthetic, non-glycosylated 19-amino acid proline-rich antimicrobial peptide (PrAMP). Its distinct mechanism arrests bacterial ribosomes at stop codons, unlike pyrrhocoricin and apidaecin that target start codons. This enables cryo-EM ribosomal trapping, Drosocin-resistance counter-screens for antibiotic discovery, and Drosophila innate immunity studies. ≥95% purity, lyophilized powder. The non-glycosylated form serves as a critical baseline control for quantifying glycosylation-dependent activity differences. Inquire for bulk quotes.

Molecular Formula C98H160N34O24
Molecular Weight 2198.5 g/mol
CAS No. 149924-99-2
Cat. No. B118338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrosocin
CAS149924-99-2
Synonymsdrosocin
Molecular FormulaC98H160N34O24
Molecular Weight2198.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)CN
InChIInChI=1S/C98H160N34O24/c1-6-53(4)75(86(147)116-58(20-9-35-110-95(101)102)77(138)124-74(52(2)3)94(155)156)125-84(145)71-28-17-41-129(71)90(151)61(22-11-37-112-97(105)106)118-81(142)68-25-15-43-131(68)92(153)64(46-56-48-109-51-114-56)121-79(140)65(49-133)122-87(148)76(54(5)135)126-85(146)72-29-18-42-130(72)91(152)62(23-12-38-113-98(107)108)119-82(143)69-26-16-44-132(69)93(154)66(50-134)123-78(139)63(45-55-30-32-57(136)33-31-55)120-83(144)70-27-14-40-128(70)89(150)60(21-10-36-111-96(103)104)117-80(141)67-24-13-39-127(67)88(149)59(19-7-8-34-99)115-73(137)47-100/h30-33,48,51-54,58-72,74-76,133-136H,6-29,34-47,49-50,99-100H2,1-5H3,(H,109,114)(H,115,137)(H,116,147)(H,117,141)(H,118,142)(H,119,143)(H,120,144)(H,121,140)(H,122,148)(H,123,139)(H,124,138)(H,125,145)(H,126,146)(H,155,156)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t53-,54+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,74-,75-,76-/m0/s1
InChIKeyNRRWQFGMQBIGRJ-AXGRSTHOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Drosocin (CAS 149924-99-2): A 19-mer Proline-Rich Antimicrobial Peptide with Quantifiable Differentiation for Scientific Procurement


Drosocin (CAS 149924-99-2) is a 19-amino acid, proline-rich antimicrobial peptide (PrAMP) originally isolated from Drosophila melanogaster [1]. As a cationic peptide with a molecular weight of 2198.53 g/mol and sequence GKPRPYSPRPTSHPRPIRV, it is a member of the insect PrAMP family alongside pyrrhocoricin and apidaecin [2]. Critically, native Drosocin is O-glycosylated at threonine-11 with a Gal(β1→3)GalNAc(α1→O) disaccharide, a post-translational modification that is not present in many synthetic, commercially available versions [3]. This structural feature is a primary driver of its quantifiably distinct activity profile, making the choice between glycosylated and non-glycosylated Drosocin, or its analogs, a critical decision point in scientific research and development.

Why Drosocin Cannot Be Generically Substituted: Evidence of Functional Specificity vs. Analogs


Substituting Drosocin with other PrAMPs like pyrrhocoricin or apidaecin is scientifically unsound due to quantifiable differences in their antimicrobial potency, target engagement, and spectrum of activity. For instance, the glycosylation status of Drosocin fundamentally alters its antibacterial activity [1], while pyrrhocoricin's potency is superior against certain E. coli strains even in its non-glycosylated form [2]. Furthermore, recent research has elucidated that Drosocin's mechanism of action—arresting ribosomes at stop codons—is mechanistically distinct from its analogs at the molecular level, with a unique distribution of critical residues [3]. In vivo models confirm Drosocin's highly specific and non-redundant role in host defense against particular pathogens like Enterobacter cloacae, a function not shared by other AMPs [4]. Therefore, the selection of Drosocin must be driven by its specific, evidence-backed performance in a given experimental or industrial context, not by its class membership.

Drosocin Procurement Guide: Quantifiable Differentiation vs. Pyrrhocoricin, Apidaecin, and Non-Glycosylated Analogs


In Vitro Potency: Glycosylated Drosocin vs. Pyrrhocoricin Against E. coli D22

In a direct comparative study, the antibacterial activity of glycosylated Drosocin was compared to non-glycosylated pyrrhocoricin against Escherichia coli D22. The IC50 of pyrrhocoricin was determined to be 150 nM, while glycosylated Drosocin demonstrated activity only in the 'low micromolar range' in the same assay system [1]. This indicates that while Drosocin requires glycosylation for its activity, non-glycosylated pyrrhocoricin is inherently more potent against this specific strain, a critical distinction for assay design.

Antimicrobial Peptides Glycobiology In Vitro Assays

Glycosylation-Dependent Activity: Glycosylated vs. Non-Glycosylated Drosocin

Multiple independent studies confirm that the native O-linked disaccharide (Gal(β1→3)GalNAc) on Drosocin is essential for its full antimicrobial activity. The synthetic, non-glycosylated Drosocin peptide (with an identical amino acid sequence) exhibits activity that is 'several times lower' or 'markedly reduced' compared to the native glycosylated compound [1][2]. This difference is not due to a change in peptide backbone conformation, as CD spectroscopy shows no significant structural perturbation [3].

Post-Translational Modification Peptide Synthesis Structure-Activity Relationship

Comparative MIC Values Against E. coli: Drosocin vs. Apidaecin 1a

In a head-to-head comparison, the Minimum Inhibitory Concentration (MIC) of Drosocin against Escherichia coli was found to be 150 µM, whereas apidaecin 1a exhibited a more potent MIC of 80 µM under the same conditions [1]. This indicates that apidaecin 1a is nearly twice as effective as Drosocin in inhibiting the growth of this E. coli strain.

Minimum Inhibitory Concentration Antimicrobial Susceptibility Testing Bacterial Pathogens

Differential Target Engagement: Drosocin Residues vs. Apidaecin

While both Drosocin and apidaecin are Type II PrAMPs that inhibit translation termination, their molecular interactions with the ribosome are 'markedly distinct' [1]. Comprehensive mutant library analysis revealed that apidaecin's binding relies on only a few C-terminal residues, whereas Drosocin requires multiple amino acid residues distributed throughout the peptide for ribosome binding and activity [1]. This indicates a different binding interface and mode of target engagement.

Mechanism of Action Ribosome Structure-Activity Relationship

In Vivo Functional Specificity: Drosocin's Unique Defense Role Against Enterobacter cloacae

A systematic CRISPR knockout study in Drosophila demonstrated remarkable functional specificity among antimicrobial peptides. Drosocin was found to play a specific and non-redundant role in defense against the pathogen Enterobacter cloacae, a function not compensated for by other AMPs [1]. In contrast, other AMPs like Diptericins were primarily important for defense against Providencia rettgeri [1].

In Vivo Efficacy Host-Pathogen Interaction Genetic Knockout Models

Spectrum of Activity: Gram-Negative vs. Gram-Positive Selectivity

Drosocin's antibacterial activity is primarily directed against Gram-negative strains, with the notable exception of the Gram-positive bacterium Micrococcus luteus [1]. For Micrococcus luteus and E. coli D31, the reported MIC is 0.5-1.0 µM [2]. This contrasts with some other PrAMPs which may have a broader or different spectrum of activity. The lack of activity against many other Gram-positive species is a defining characteristic of its functional profile.

Antibacterial Spectrum Gram-Negative Bacteria Selectivity

Evidence-Based Research and Industrial Application Scenarios for Drosocin


Investigating Host-Pathogen Interactions in Drosophila: Validating the Specific Role of Drosocin

Researchers utilizing Drosophila melanogaster as a model for innate immunity can leverage Drosocin as a specific genetic tool. The evidence shows that Drosocin confers a specific, non-redundant defense against Enterobacter cloacae [1]. Therefore, Drosocin knockout or knockdown lines are ideal for dissecting the host's response to this specific pathogen, without the confounding effects of broader immune deficiencies. Drosocin can also be used in complementation studies to rescue this specific susceptibility phenotype.

Development of Glycosylation-Specific Assays and Inhibitors

The quantifiably higher activity of glycosylated Drosocin compared to its non-glycosylated analog [1] makes this peptide an ideal system for developing assays to screen for glycosyltransferases or inhibitors thereof. A research program could be built around quantifying the functional consequence of glycosylation. The non-glycosylated peptide serves as a baseline, while the glycosylated form provides a positive control for a high-activity state.

Structural Biology of Ribosome Inhibition: A Tool to Study Stop-Codon Arrest

Drosocin's unique mechanism of action—arresting ribosomes at stop codons and sequestering release factors [1]—makes it a valuable tool for structural biologists. Cryo-EM studies have already revealed its binding site within the ribosomal exit tunnel [2]. Researchers can use Drosocin to trap and stabilize ribosomes in a specific post-translational state, enabling high-resolution structural analysis of the translation termination process. This is a distinct application from other PrAMPs that may arrest at start codons.

Screening for Novel Antibiotics with a Defined Mechanism of Action

The well-characterized mechanism of Drosocin, which involves binding to the ribosome and interfering with translation termination, can be exploited in phenotypic screening. Using Drosocin-resistant mutants (e.g., with alterations in ribosomal protein uL16 or RF2) [1] as a counter-screen allows for the identification of novel compounds that either share the same mechanism or, more importantly, bypass Drosocin resistance. This provides a rational path for drug discovery targeting the bacterial ribosome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Drosocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.